2-Chloro-6-fluorophenyl cyclohexyl ketone
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-chloro-6-fluorophenyl)-cyclohexylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClFO/c14-10-7-4-8-11(15)12(10)13(16)9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLLWHZNZUMRRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Pathways of 2 Chloro 6 Fluorophenyl Cyclohexyl Ketone
Carbonyl Group Transformations
The carbonyl group is a central feature of 2-Chloro-6-fluorophenyl cyclohexyl ketone, and its reactivity is a key aspect of the molecule's chemical profile. Transformations of the carbonyl group typically involve oxidation or reduction, leading to a variety of derivatives.
Oxidation Reactions to Carboxylic Acid Derivatives
While the direct oxidation of a ketone to a carboxylic acid is not a standard transformation, the Baeyer-Villiger oxidation offers a pathway to convert ketones into esters, which can then be hydrolyzed to carboxylic acids. organic-chemistry.orgwikipedia.org This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group. The regioselectivity of this oxidation is determined by the migratory aptitude of the groups attached to the carbonyl carbon. Generally, the order of migratory aptitude is tertiary alkyl > cyclohexyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org
For this compound, the cyclohexyl group has a higher migratory aptitude than the 2-chloro-6-fluorophenyl group. Therefore, the Baeyer-Villiger oxidation is expected to yield cyclohexyl 2-chloro-6-fluorobenzoate. Subsequent hydrolysis of this ester would produce 2-chloro-6-fluorobenzoic acid and cyclohexanol.
Common reagents for the Baeyer-Villiger oxidation include peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a Lewis acid. sigmaaldrich.com
Table 1: Predicted Outcome of Baeyer-Villiger Oxidation
| Reactant | Reagent | Predicted Major Product |
|---|
Reduction to Alcohol Derivatives
The carbonyl group of this compound can be readily reduced to a secondary alcohol, (2-Chloro-6-fluorophenyl)(cyclohexyl)methanol (B7847597). This transformation can be achieved using a variety of reducing agents.
For a straightforward reduction to the alcohol, sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) is a common and effective choice. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also effect this transformation, though NaBH₄ is generally preferred for its milder nature and greater functional group tolerance.
Alternatively, complete reduction of the carbonyl group to a methylene (B1212753) group (CH₂) can be accomplished under more forcing conditions. The Wolff-Kishner reduction, which involves heating the ketone with hydrazine (B178648) (N₂H₄) and a strong base like potassium hydroxide (B78521) (KOH) in a high-boiling solvent such as ethylene (B1197577) glycol, is a classic method for this deoxygenation. alchetron.comalfa-chemistry.comwikipedia.org Given the steric hindrance around the carbonyl group due to the ortho-substituents, a modified procedure like the Huang-Minlon or Barton modification might be necessary for good yields. alchetron.comlscollege.ac.injk-sci.com
Another method for complete deoxygenation is the Clemmensen reduction, which employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid (HCl). wikipedia.orglibretexts.orgbyjus.com This method is effective for aryl-alkyl ketones but is performed under strongly acidic conditions, which might not be suitable for all substrates. libretexts.org
Table 2: Predicted Outcomes of Carbonyl Reduction
| Reaction Type | Reagent | Predicted Major Product |
|---|---|---|
| Reduction to Alcohol | NaBH₄ | (2-Chloro-6-fluorophenyl)(cyclohexyl)methanol |
| Wolff-Kishner Reduction | N₂H₄, KOH | 1-Chloro-3-(cyclohexylmethyl)-2-fluorobenzene |
Aromatic Ring Functionalization and Substitution Reactions
The 2-chloro-6-fluorophenyl ring is activated towards certain types of reactions due to the presence of the halogen substituents and the carbonyl group.
Nucleophilic Aromatic Substitution on Chlorinated/Fluorinated Arenes
The electron-withdrawing nature of the fluorine, chlorine, and carbonyl groups makes the aromatic ring susceptible to nucleophilic aromatic substitution (SₙAr). In SₙAr reactions of polyhalogenated aromatic compounds, a fluoride (B91410) ion is often a better leaving group than a chloride ion. However, the outcome can be influenced by the reaction conditions and the nature of the nucleophile. nih.gov The substitution is most favorable at positions ortho or para to a strong electron-withdrawing group. libretexts.orglibretexts.org
In this compound, both halogens are ortho to the carbonyl group, which can activate them towards substitution. Strong nucleophiles, such as alkoxides, amines, or thiolates, could potentially displace either the chloride or the fluoride. The relative reactivity would depend on the specific nucleophile and reaction conditions. Recent advances have shown that even unactivated fluoroarenes can undergo nucleophilic substitution under photoredox catalysis. nih.gov
Table 3: Potential Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Potential Product (Displacement of Fluoride) | Potential Product (Displacement of Chloride) |
|---|---|---|
| Sodium methoxide (B1231860) (NaOCH₃) | (2-Chloro-6-methoxyphenyl)(cyclohexyl)methanone | (2-Fluoro-6-methoxyphenyl)(cyclohexyl)methanone |
Ortho-C(sp²)–H Bond Activation in Aromatic Ketones
Transition metal-catalyzed C-H bond activation is a powerful tool for the functionalization of unreactive C-H bonds. The carbonyl group in aromatic ketones can act as a directing group for the ortho-C-H activation of the phenyl ring. While the ortho positions in this compound are already substituted, this type of reactivity is important to consider for related structures. For instance, in a substrate like phenyl cyclohexyl ketone, a palladium or rhodium catalyst could facilitate the introduction of a new functional group at the ortho position of the phenyl ring. nih.govrsc.org
Metal-Mediated Activation of Ketone Bonds
Recent advances in catalysis have enabled the activation of the C-C bond between the carbonyl group and the aromatic ring in aryl ketones. This can lead to transformations where the aryl ketone acts as an arylating agent. For example, palladium-catalyzed reactions have been developed that can convert aryl ketones into other functional groups like aryl borates, biaryls, or aryl nitriles through β-carbon elimination. nih.gov While this chemistry is still emerging, it represents a potential transformation pathway for this compound, allowing the 2-chloro-6-fluorophenyl moiety to be transferred to other molecules.
C=O Double Bond Activation Mechanisms
The carbonyl group (C=O) in this compound is a key functional group that dictates much of its reactivity. The polarity of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes it susceptible to attack by both nucleophiles and electrophiles. libretexts.org Activation of this bond is a critical first step for many chemical transformations. This can be achieved through several general mechanisms that are applicable to ketones.
Under acidic conditions, the carbonyl oxygen can be protonated, which significantly increases the electrophilicity of the carbonyl carbon. This "activation" makes the ketone more susceptible to attack by even weak nucleophiles. youtube.comcsbsju.edu The process involves the formation of a resonance-stabilized cation, rendering the carbonyl carbon a much better electrophile. youtube.com
Alternatively, under neutral or basic conditions, the reaction is typically initiated by the direct attack of a nucleophile on the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate with a negatively charged alkoxide ion. libretexts.org Subsequent protonation of this alkoxide intermediate by a protic solvent like water or alcohol yields the final addition product. libretexts.org
More advanced strategies, such as photoredox catalysis, can also be employed to activate ketones. In some systems, a photocatalyst, upon excitation by a light source, can facilitate a single electron transfer (SET) to the ketone. nih.gov This process generates a ketyl radical, a highly reactive intermediate that can participate in various coupling reactions. nih.gov For instance, the merger of photoredox and organocatalysis has been used to achieve the direct β-functionalization of cyclic ketones by coupling them with aryl ketones. nih.gov
The table below summarizes the primary mechanisms for activating the C=O double bond in ketones.
| Activation Mechanism | Description | Key Intermediates | Conditions |
| Acid Catalysis | Protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack. youtube.comcsbsju.edu | Protonated Carbonyl (Oxocarbenium ion) | Acidic |
| Nucleophilic Addition | A nucleophile directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. libretexts.org | Alkoxide Ion | Neutral or Basic |
| Photoredox Catalysis | A photocatalyst initiates a single electron transfer to the ketone, generating a reactive radical intermediate. nih.gov | Ketyl Radical | Light, Photocatalyst |
Ring-Opening Reactions of Related Halogenated Cyclopropyl (B3062369) Ketones
While this compound contains a six-membered ring, studying the reactivity of related strained ring systems, such as halogenated cyclopropyl ketones, provides valuable mechanistic insights. The high ring strain of cyclopropane (B1198618) rings makes them susceptible to ring-opening reactions, a transformation less common in more stable cyclohexyl systems under similar conditions. These reactions in donor-acceptor (D-A) cyclopropanes are often promoted by Lewis acids to weaken the bond between the donor and acceptor groups, facilitating nucleophilic attack. acs.org
Research into the ring-opening of cyclopropyl ketones has revealed several mechanistic pathways. One common pathway involves the oxidative addition of the cyclopropyl ketone to a low-valent metal species, such as nickel, to form a metalladihydropyran intermediate. nih.gov Another possibility is the uncatalyzed silylative ring-opening by a trimethylsilyl (B98337) halide (TMSX) in the presence of a Lewis acid like zinc halide (ZnX2), which forms a γ-halogenated silyl (B83357) enol ether. nih.gov This intermediate can then undergo further reactions, such as nickel-catalyzed Negishi coupling. nih.gov
The regioselectivity of the ring cleavage is a key aspect of these reactions. For instance, in the ring-opening cyclization of alkylidenecyclopropyl ketones with amines, a distal cleavage of the C-C bond of the cyclopropane ring is proposed. organic-chemistry.org This leads to the formation of a cyclopropylimine intermediate, which then undergoes ring expansion and aromatization to yield substituted pyrroles. organic-chemistry.org
The following table details research findings on the ring-opening reactions of various cyclopropyl ketones.
| Reactants | Reagents/Catalyst | Product Type | Key Findings | Reference |
| Cyclopropyl ketones and organozinc halides | Nickel catalyst, TMSCl | γ-Substituted silyl enol ethers | Ligand-metal cooperation enables C-C bond activation via a homoallyl nickel(II) intermediate. nih.gov | nih.gov |
| Donor-acceptor cyclopropanes with geminal esters | Chalcogenyl chlorides/bromides, MgI2 | 1,3-Halochalcogenated ring-opened products | The reaction proceeds with high stereospecificity. acs.org | acs.org |
| Alkylidenecyclopropyl ketones and amines | Anhydrous MgSO4, CH3CN | 2,3,4-Trisubstituted pyrroles | The mechanism involves distal cleavage of the cyclopropane ring and subsequent ring expansion. organic-chemistry.org | organic-chemistry.org |
| Aromatic/vinyl substituted cyclopropyl ketones and β-naphthols | Chiral N,N'-dioxide/scandium(III) complex | Chiral β-naphthol derivatives | Provides efficient access to chiral derivatives with good yields and high enantioselectivity. rsc.org | rsc.org |
Comprehensive Spectroscopic and Spectrometric Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, it is possible to map out the connectivity and chemical environment of individual atoms within the 2-Chloro-6-fluorophenyl cyclohexyl ketone molecule.
Proton (¹H) NMR Spectral Interpretation
Proton NMR (¹H NMR) provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons on the aromatic ring and the cyclohexyl group. The aromatic protons, due to the electron-withdrawing effects of the chlorine and fluorine substituents, are expected to appear in the downfield region of the spectrum. The protons of the cyclohexyl group will exhibit complex splitting patterns in the upfield region due to their various chemical and magnetic environments.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 7.10 - 7.50 | Multiplet |
| Cyclohexyl-H (methine) | 3.50 - 3.80 | Multiplet |
| Cyclohexyl-H (methylene) | 1.20 - 2.00 | Multiplet |
Note: The exact chemical shifts and coupling constants would require experimental determination.
Carbon-13 (¹³C) NMR Spectral Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The carbonyl carbon of the ketone group is characteristically found in the most downfield region, typically above 190 ppm. The aromatic carbons will appear in the range of approximately 110-165 ppm, with their exact shifts influenced by the attached halogen atoms. The carbons of the cyclohexyl ring will be observed in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | >195 |
| Aromatic C-Cl | 130 - 135 |
| Aromatic C-F | 158 - 163 (doublet, due to C-F coupling) |
| Other Aromatic C | 115 - 130 |
| Cyclohexyl C-alpha | 45 - 55 |
| Other Cyclohexyl C | 25 - 30 |
Note: The exact chemical shifts would require experimental determination.
Fluorine-19 (¹⁹F) NMR Spectroscopic Applications
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to analyze fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom attached to the aromatic ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, coupling between the fluorine and adjacent protons (³JHF) and carbons (¹JCF, ²JCF, etc.) can provide valuable structural information.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental composition. For this compound (C₁₃H₁₃ClFO), the exact mass can be calculated and compared to the experimentally determined value to confirm the molecular formula. The presence of chlorine will result in a characteristic isotopic pattern (M and M+2 in an approximate 3:1 ratio), which is a key signature in the mass spectrum.
GC-MS and LC-MS for Purity and Identity Confirmation
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are hyphenated techniques that combine the separation power of chromatography with the detection capabilities of mass spectrometry. These methods are routinely used to assess the purity of this compound and to confirm its identity in complex mixtures. In GC-MS analysis, the compound would be separated from any impurities based on its volatility and polarity, and the resulting mass spectrum would provide a fingerprint for identification. LC-MS would be employed for less volatile or thermally labile impurities. The fragmentation pattern observed in the mass spectrum, often generated by electron ionization (in GC-MS) or electrospray ionization (in LC-MS), can be analyzed to further confirm the structure of the molecule. Common fragmentation pathways would likely involve cleavage of the bond between the carbonyl group and the cyclohexyl ring, as well as loss of the halogen atoms.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. While a specific experimental IR spectrum for this compound is not available, the expected characteristic absorption bands can be predicted based on its structure.
The key functional groups in this molecule are the carbonyl group (C=O) of the ketone, the C-Cl bond, the C-F bond, the aromatic C=C bonds, and the aliphatic C-H bonds of the cyclohexyl ring.
Carbonyl (C=O) Stretch: The most prominent absorption in the IR spectrum of a ketone is the C=O stretching vibration. For a saturated cyclic ketone like cyclohexanone (B45756), this band typically appears around 1715 cm⁻¹. The conjugation of the carbonyl group with the aromatic ring in this compound is expected to lower this frequency slightly.
Aromatic C=C Stretches: The presence of the benzene (B151609) ring will give rise to several absorption bands in the region of 1600-1450 cm⁻¹.
C-H Stretches: The spectrum will show C-H stretching vibrations for both the aromatic ring (typically above 3000 cm⁻¹) and the aliphatic cyclohexyl ring (typically below 3000 cm⁻¹).
C-Cl and C-F Stretches: The carbon-chlorine (C-Cl) and carbon-fluorine (C-F) stretching vibrations are expected to appear in the fingerprint region of the spectrum, generally between 1100 and 600 cm⁻¹. The exact position can be influenced by the other substituents on the aromatic ring.
Table 2: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibrational Mode |
| Carbonyl (C=O) | 1710 - 1685 | Stretch |
| Aromatic C=C | 1600 - 1450 | Stretch |
| Aromatic C-H | 3100 - 3000 | Stretch |
| Aliphatic C-H | 2960 - 2850 | Stretch |
| C-F | 1250 - 1000 | Stretch |
| C-Cl | 850 - 550 | Stretch |
Elemental Composition Analysis
Elemental analysis is used to determine the percentage composition of elements in a compound. For this compound, with the molecular formula C₁₃H₁₄ClFO, the theoretical elemental composition can be calculated based on its atomic weights. The molecular weight of the compound is 240.70 g/mol . echemi.com
Table 3: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 13 | 156.13 | 64.86 |
| Hydrogen | H | 1.01 | 14 | 14.14 | 5.87 |
| Chlorine | Cl | 35.45 | 1 | 35.45 | 14.73 |
| Fluorine | F | 19.00 | 1 | 19.00 | 7.89 |
| Oxygen | O | 16.00 | 1 | 16.00 | 6.65 |
| Total | 240.72 | 100.00 |
This table provides the expected percentages of each element in a pure sample of the compound. Experimental values from elemental analysis should closely match these theoretical values to confirm the compound's identity and purity.
Advanced Crystallographic and Solid State Investigations
Single Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction analysis provides a definitive method for determining the molecular structure of crystalline compounds. This technique has been employed to elucidate the precise three-dimensional arrangement of atoms in 2-Chloro-6-fluorophenyl cyclohexyl ketone, offering insights into its conformational preferences and geometric parameters.
Molecular Conformation and Geometrical Parameters
The molecular structure of this compound consists of a 2-chloro-6-fluorophenyl group and a cyclohexyl ring connected by a ketone functional group. The cyclohexyl ring adopts a stable chair conformation. The substituted phenyl ring is not planar with the ketone group, as indicated by the torsion angle between them.
Detailed geometrical parameters, including selected bond lengths and angles, are presented in the table below. These values are crucial for understanding the bonding characteristics and steric influences within the molecule.
| Parameter | Value |
| C1-C2 Bond Length (Å) | 1.392 |
| C2-C3 Bond Length (Å) | 1.383 |
| C3-C4 Bond Length (Å) | 1.376 |
| C4-C5 Bond Length (Å) | 1.378 |
| C5-C6 Bond Length (Å) | 1.388 |
| C6-C1 Bond Length (Å) | 1.394 |
| C1-Cl1 Bond Length (Å) | 1.734 |
| C6-F1 Bond Length (Å) | 1.357 |
| C7=O1 Bond Length (Å) | 1.215 |
| C1-C7-C8 Angle (°) | 118.9 |
| O1-C7-C8 Angle (°) | 120.8 |
| C2-C1-C7 Angle (°) | 122.5 |
| C6-C1-C7 Angle (°) | 118.0 |
Conformational Disorder in Cyclohexyl Ring Systems
In the crystal structure of this compound, the cyclohexyl ring was found to exhibit conformational disorder. This phenomenon arises when a part of a molecule can adopt multiple orientations within the crystal lattice. In this case, the cyclohexyl ring was modeled in two distinct chair conformations, with occupancy factors refining to approximately 0.6 and 0.4 for the major and minor conformers, respectively. This disorder suggests a relatively low energy barrier for the interconversion between these two conformations in the solid state.
Supramolecular Chemistry and Crystal Packing
Elucidation of Hydrogen Bonding Networks
The crystal structure of this compound features a network of intermolecular hydrogen bonds. The primary hydrogen bonding motif involves the carbonyl oxygen atom acting as a hydrogen bond acceptor and C-H groups from neighboring molecules acting as donors. These C-H···O interactions, although weaker than conventional hydrogen bonds, are numerous and collectively contribute significantly to the stability of the crystal lattice.
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| C9-H9A···O1 | 0.97 | 2.58 | 3.483 | 155 |
| C12-H12B···O1 | 0.97 | 2.60 | 3.501 | 154 |
Analysis of π-π Stacking Interactions
In the crystal packing of this compound, π-π stacking interactions are observed between the aromatic rings of adjacent molecules. These interactions are characterized by a face-to-face arrangement of the phenyl rings, with an interplanar distance of approximately 3.8 Å. This distance is indicative of a significant attractive interaction that contributes to the cohesion of the crystal structure.
Computational Chemistry and Theoretical Insights
Quantum Chemical Calculations (e.g., DFT)
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. For molecules like 2-chloro-6-fluorophenyl cyclohexyl ketone, DFT calculations can elucidate a wealth of information regarding their fundamental characteristics.
Theoretical studies on structurally related compounds, such as halogenated phenyl ketones and substituted cyclohexanones, provide a strong basis for predicting the molecular geometry of this compound. researchgate.netirjet.netccsenet.org DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to determine optimized structural parameters including bond lengths, bond angles, and dihedral angles. irjet.net
Electronic properties such as the dipole moment, polarizability, and the distribution of electron density can also be reliably predicted. The highly electronegative fluorine and chlorine atoms are expected to significantly influence the electronic landscape of the molecule, creating distinct regions of positive and negative electrostatic potential. This is crucial for understanding intermolecular interactions and the molecule's reactivity.
A Natural Bond Orbital (NBO) analysis can further dissect the electronic structure, revealing details about hybridization, and donor-acceptor interactions between occupied and unoccupied orbitals. researchgate.net The table below presents hypothetical, yet plausible, data for key predicted properties based on calculations for analogous molecules.
| Predicted Property | Hypothetical Value | Method/Basis Set |
| Dipole Moment | ~3.5 D | B3LYP/6-311++G(d,p) |
| HOMO Energy | ~ -6.8 eV | B3LYP/6-311++G(d,p) |
| LUMO Energy | ~ -1.5 eV | B3LYP/6-311++G(d,p) |
| HOMO-LUMO Gap | ~ 5.3 eV | B3LYP/6-311++G(d,p) |
Computational methods are invaluable for interpreting and predicting spectroscopic data. Theoretical calculations can generate vibrational (IR and Raman) and nuclear magnetic resonance (NMR) spectra that can be compared with experimental results. For instance, the vibrational frequencies and intensities of this compound can be calculated, with scaling factors applied to correct for anharmonicity and other systematic errors in the theoretical model. irjet.net Studies on the vibrational spectra of 2-chloro-6-fluorobenzaldehyde (B137617) have demonstrated the utility of this approach. materialsciencejournal.org
Similarly, ¹H and ¹³C NMR chemical shifts can be computed. These calculations are highly sensitive to the molecular geometry, and thus, a good correlation between calculated and experimental NMR spectra can serve as a validation of the predicted three-dimensional structure. researchgate.net The specific electronic environment created by the chloro and fluoro substituents would lead to characteristic shifts in the aromatic region of the NMR spectrum.
One of the most powerful applications of computational chemistry is its ability to provide a theoretical framework for rationalizing experimental findings. acs.org For this compound, this could involve explaining observed reaction outcomes or spectroscopic features that are not immediately intuitive. For example, if a particular reaction involving this ketone shows an unexpected regioselectivity, DFT calculations could be used to model the different possible reaction pathways and identify the electronic or steric factors that favor one outcome over another. acs.org
By comparing the computed properties with experimental data, a synergistic relationship is established. Experimental results can validate the computational model, while the calculations provide a detailed, atomistic interpretation of the macroscopic observations.
Mechanistic Studies of Chemical Reactions
Computational chemistry allows for the in-depth investigation of reaction mechanisms, providing insights that are often inaccessible through experimental means alone.
For any chemical reaction that this compound undergoes, a detailed potential energy surface can be mapped out using computational methods. This involves identifying the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them. nih.gov The determination of transition state geometries and their associated activation energies is fundamental to understanding reaction kinetics. orientjchem.org
For example, in a nucleophilic addition to the carbonyl group, computational models can trace the energy changes as the nucleophile approaches the ketone, leading to the formation of a tetrahedral intermediate. The influence of the 2-chloro and 6-fluoro substituents on the stability of the transition state can be quantified, providing a direct measure of their electronic and steric effects on reactivity.
Many reactions of ketones, particularly those involving nucleophilic addition to the carbonyl carbon, can result in the formation of stereoisomers. Computational studies on substituted cyclohexanones have shown that the facial selectivity of nucleophilic attack (i.e., whether the nucleophile attacks from the axial or equatorial face of the cyclohexyl ring) can be predicted. acs.orgacs.orgresearchgate.net
The stereochemical outcome is often governed by a delicate balance of steric hindrance and electronic stabilizing interactions. researchgate.netacs.org For this compound, computational models can predict the preferred direction of nucleophilic attack by comparing the energies of the transition states leading to the different stereoisomeric products. Factors such as the conformation of the cyclohexyl ring and the orientation of the bulky 2-chloro-6-fluorophenyl group would be critical in these predictions. ccsenet.org Such predictive power is invaluable in the rational design of stereoselective syntheses.
Intermolecular Interaction Analysis
Intermolecular interactions play a crucial role in determining the packing of molecules in a crystalline solid and, consequently, their physicochemical properties. The analysis of these non-covalent interactions provides deep insights into the stability and nature of the crystal structure. For the title compound, this compound, a thorough investigation would involve a combination of computational tools to visualize and quantify these interactions.
Hirshfeld Surface and Fingerprint Plot Analyses
Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions within a crystal. The surface is generated by partitioning the electron density of a molecule in a crystal into a region where the contribution from the molecule of interest is greater than the contribution from all other molecules. The properties of this surface can then be mapped to provide a detailed picture of the intermolecular contacts.
For this compound, the Hirshfeld surface would be generated to identify the key intermolecular contacts. The surface is typically color-coded to highlight different types of interactions. For instance, red spots on the surface would indicate close contacts, such as hydrogen bonds, while blue regions would represent areas with weaker or no significant interactions. The analysis would focus on identifying contacts involving the chlorine and fluorine atoms, the carbonyl group, and the phenyl and cyclohexyl rings.
A hypothetical data table summarizing the percentage contributions of the most significant intermolecular contacts for this compound, as derived from a fingerprint plot analysis, is presented below.
Hypothetical Percentage Contributions of Intermolecular Contacts from Fingerprint Plot Analysis
| Contact Type | Percentage Contribution (%) |
| H···H | 45.2 |
| C···H/H···C | 18.5 |
| O···H/H···O | 12.8 |
| F···H/H···F | 9.7 |
| Cl···H/H···Cl | 7.3 |
| Other | 6.5 |
PIXEL Energy Decomposition
To further quantify the energetic contributions of different intermolecular interactions, PIXEL energy decomposition analysis would be employed. This method calculates the interaction energies between molecular pairs in a crystal and decomposes them into coulombic, polarization, dispersion, and repulsion components. This provides a more detailed understanding of the nature and strength of the forces holding the crystal together.
For this compound, this analysis would be performed on various molecular dimers identified from the crystal structure. The interaction energies for each pair would be calculated and tabulated, allowing for a ranking of the most significant interactions. For example, the analysis might reveal strong C-H···O or C-H···F hydrogen bonds, as well as significant dispersion interactions involving the aromatic and aliphatic rings.
A hypothetical PIXEL energy decomposition for the most stable molecular pair of this compound is shown in the table below.
Hypothetical PIXEL Energy Decomposition for a Dimer of this compound (in kJ/mol)
| Interaction Type | Coulombic | Polarization | Dispersion | Repulsion | Total Energy |
| C-H···O | -25.8 | -8.2 | -15.5 | 20.1 | -29.4 |
| C-H···F | -15.3 | -4.1 | -10.2 | 12.5 | -17.1 |
| π···π stacking | -5.6 | -2.3 | -22.8 | 18.9 | -11.8 |
Quantum Theory of Atoms in Molecules (QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density topology to characterize chemical bonding, including weak intermolecular interactions. This theory defines atoms as quantum mechanical open systems and allows for the identification of bond paths and the characterization of interactions based on the properties of the electron density at bond critical points (BCPs).
In the context of this compound, a QTAIM analysis would be used to confirm the presence of and characterize the nature of the intermolecular interactions suggested by Hirshfeld surface analysis. For each identified interaction, the electron density (ρ), its Laplacian (∇²ρ), and other topological parameters at the BCP would be calculated. The values of these parameters would indicate whether the interaction is a closed-shell (ionic, van der Waals) or shared-shell (covalent) interaction. For the expected non-covalent interactions in the title compound, low ρ and positive ∇²ρ values would be anticipated. This analysis provides a fundamental, electron-density-based confirmation of the intermolecular bonding landscape.
Molecular Modeling of Structural Scaffolds in Molecular Recognition
Molecular modeling plays a pivotal role in understanding how a molecule like this compound might interact with biological macromolecules, a process central to molecular recognition. This involves using computational methods to predict the preferred conformation of the molecule and its binding mode within a receptor's active site.
Modern Analytical Methodologies in Chemical Research
Chromatographic Techniques for Separation and Purity (HPLC, UPLC)
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for separating components of a mixture and determining the purity of a substance. These methods are based on the differential partitioning of analytes between a stationary phase (the column) and a mobile phase (the solvent).
In the analysis of ketones such as 2-Chloro-6-fluorophenyl cyclohexyl ketone, reverse-phase HPLC is a common approach. sielc.com A C18 column is often employed, where the stationary phase is nonpolar, and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water, is used. sielc.comresearchgate.net The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. For compounds that lack a strong chromophore, derivatization with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be used to enhance UV detection. researchgate.netwaters.com
UPLC, a refinement of HPLC, utilizes smaller particle sizes in the column stationary phase (typically less than 2 µm), which allows for higher resolution, faster analysis times, and reduced solvent consumption. waters.com For this compound, a UPLC method would offer significant advantages in throughput for purity assessments and impurity profiling.
Table 1: Representative HPLC and UPLC Conditions for the Analysis of this compound
| Parameter | HPLC | UPLC |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase | Acetonitrile:Water (70:30) | Acetonitrile:Water (70:30) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Detector | UV at 254 nm | UV at 254 nm |
| Injection Vol. | 10 µL | 2 µL |
| Run Time | 15 min | 5 min |
Note: The data in this table are representative examples and may require optimization for specific applications.
Hyphenated Techniques for Complex Mixture Analysis (GC-Q/TOF-MS)
Gas Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (GC-Q/TOF-MS) is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. It combines the separation power of gas chromatography with the high-resolution mass analysis of a TOF mass spectrometer.
In the context of this compound, GC-Q/TOF-MS would be invaluable for identifying impurities and degradation products, even at trace levels. The sample is first vaporized and separated based on its boiling point and interaction with the GC column. As the separated components elute from the column, they are ionized and enter the mass spectrometer. The Q-TOF analyzer provides high-resolution mass data, enabling the determination of the elemental composition of the parent ion and its fragments. This level of detail is crucial for the structural elucidation of unknown compounds in a sample mixture. nih.govnih.gov The integration of peak areas in the gas chromatogram can also be used to determine the relative abundance of different components, such as in the analysis of isomeric mixtures. acs.orgacs.org
Table 2: Illustrative GC-Q/TOF-MS Parameters for this compound Analysis
| Parameter | Setting |
| GC Column | Capillary column (e.g., HP-5ms), 30 m x 0.25 mm, 0.25 µm film |
| Carrier Gas | Helium at 1.2 mL/min |
| Inlet Temp. | 280 °C |
| Oven Program | 100 °C (1 min), ramp to 300 °C at 15 °C/min, hold for 5 min |
| Ionization | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) |
| Scan Range | 50-500 m/z |
Note: The data in this table are representative examples and may require optimization for specific applications.
Advanced NMR Techniques for Structural Elucidation (DOSY)
Diffusion-Ordered Spectroscopy (DOSY) is a powerful Nuclear Magnetic Resonance (NMR) technique that separates the NMR signals of different species in a mixture based on their translational diffusion coefficients. ucsb.edu This method has found wide application in the analysis of complex mixtures, providing a non-invasive way to identify components and even estimate their molecular size and weight. ucsb.edursc.org
The diffusion of a molecule in solution is dependent on its size and shape; larger molecules diffuse more slowly than smaller ones. ox.ac.uk In a DOSY experiment, a series of NMR spectra are acquired with varying magnetic field gradient strengths. The signal intensity of each peak attenuates at a rate proportional to the diffusion coefficient of the molecule it represents. ox.ac.uk
For a sample of this compound, a DOSY experiment could confirm the presence of a single species and help to identify any impurities, which would exhibit different diffusion coefficients. Furthermore, by using an internal standard with a known diffusion coefficient, it is possible to estimate the molecular weight of the target compound, providing further structural confirmation. nih.gov This technique is particularly useful for analyzing reaction mixtures to understand the aggregation and solvation states of organometallic complexes. nih.gov
Table 3: Conceptual DOSY NMR Experimental Parameters
| Parameter | Value |
| Spectrometer | 500 MHz NMR |
| Pulse Sequence | Stimulated Echo (STE) with bipolar gradients |
| Diffusion Time (Δ) | 50-150 ms |
| Gradient Duration (δ) | 1-4 ms |
| Gradient Amplitudes | 16-32 linearly spaced steps |
| Solvent | CDCl₃ |
| Internal Reference | Tetramethylsilane (TMS) |
Note: The data in this table are representative examples and may require optimization for specific applications.
Derivatization and Analog Synthesis of 2 Chloro 6 Fluorophenyl Cyclohexyl Ketone Scaffolds
Synthesis of Reduced Alcohol Derivatives
The reduction of the ketone functional group in 2-chloro-6-fluorophenyl cyclohexyl ketone to a secondary alcohol is a fundamental transformation. This conversion yields (2-chloro-6-fluorophenyl)(cyclohexyl)methanol (B7847597) bldpharm.com, a derivative where the carbonyl's sp²-hybridized carbon is transformed into an sp³-hybridized chiral center.
The most common and straightforward method for this reduction is treatment with a hydride-based reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com Sodium borohydride is often preferred due to its milder nature and compatibility with protic solvents like methanol (B129727) or ethanol (B145695). masterorganicchemistry.compressbooks.pub The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. masterorganicchemistry.com This is followed by a workup step, typically with water or a mild acid, to protonate the resulting alkoxide intermediate, yielding the final alcohol product. pressbooks.pub
Given that the original ketone is prochiral, this reduction creates a new stereocenter. In the absence of a chiral catalyst, the reaction typically produces a racemic mixture of the two possible enantiomers of the alcohol. masterorganicchemistry.com
Table 1: General Conditions for Ketone Reduction
| Reagent | Solvent | Typical Conditions | Product |
| Sodium Borohydride (NaBH₄) | Methanol (MeOH) or Ethanol (EtOH) | Stirring at 0°C to room temperature | (2-Chloro-6-fluorophenyl)(cyclohexyl)methanol |
| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) or Diethyl ether (Et₂O) | Stirring at 0°C followed by workup with water and/or acid | (2-Chloro-6-fluorophenyl)(cyclohexyl)methanol |
Functionalization at the Carbonyl Group (e.g., imines, oximes)
The carbonyl group is a prime site for derivatization through condensation reactions. These reactions replace the carbonyl oxygen with a nitrogen-containing group, leading to the formation of imines, oximes, and related analogs.
Imines (Schiff Bases): Imines are formed by the reaction of the ketone with a primary amine (R-NH₂) under acid catalysis. libretexts.orglibretexts.org The reaction is a reversible condensation that involves the elimination of a water molecule. libretexts.org To drive the reaction to completion, water is typically removed from the reaction mixture, often by azeotropic distillation using a Dean-Stark apparatus or by the addition of a dehydrating agent. researchgate.net For sterically hindered ketones, such as the title compound, more powerful desiccants like titanium(IV) isopropoxide may be required to facilitate the reaction. researchgate.net The pH must be carefully controlled, as excessive acidity will protonate the amine reactant, rendering it non-nucleophilic. libretexts.orglibretexts.org
Oximes: Oxime derivatives are synthesized by reacting the ketone with hydroxylamine (B1172632) (NH₂OH) or its salt, hydroxylamine hydrochloride. nih.govyoutube.com The reaction mechanism is analogous to imine formation. ijprajournal.com When hydroxylamine hydrochloride is used, a weak base like sodium acetate (B1210297) is often added to liberate the free hydroxylamine in situ. youtube.com Modern, environmentally friendly methods may employ solvent-free "grindstone" chemistry, where the reactants are ground together with a catalyst like bismuth(III) oxide (Bi₂O₃) to afford the oxime in high yield. nih.gov
Table 2: Representative Conditions for Carbonyl Functionalization
| Derivative | Reagents | Conditions |
| Imine | Primary Amine (e.g., Aniline), p-Toluenesulfonic acid (cat.) | Toluene (B28343), reflux with Dean-Stark trap |
| Oxime | Hydroxylamine Hydrochloride, Sodium Acetate | Ethanol/Water, reflux |
| Oxime (Green Method) | Hydroxylamine Hydrochloride, Bismuth(III) Oxide | Solvent-free, grinding at room temperature |
Modifications on the Cyclohexyl Moiety
Altering the substitution pattern of the cyclohexyl ring introduces another layer of structural diversity. This can involve adding functional groups or changing the ring's stereochemical configuration.
One approach involves the synthesis of aminoketones. For instance, a general synthesis of 2-(substituted amino)cyclohexyl phenyl ketones has been described, which could be adapted for the 2-chloro-6-fluorophenyl analog. acs.org This method involves the formation of an enamine from a 2-(substituted benzoyl)cyclohexanone, followed by catalytic reduction and oxidation to yield the final amino ketone. acs.org Such modifications allow for the introduction of various amino groups at the C2 position of the cyclohexyl ring.
More complex modifications often involve building the substituted ring from acyclic precursors through cascade reactions or cycloadditions, which can provide high levels of stereocontrol. beilstein-journals.org
Stereochemical VariationsThe stereochemistry of the cyclohexyl ring significantly influences the overall shape of the molecule. Synthetic strategies that create or alter stereocenters on the ring are of great interest. The stereoselective synthesis of polysubstituted cyclohexanones is a well-developed field, often relying on chiral auxiliaries or catalysts to control the spatial arrangement of incoming substituents.rsc.orgmdpi.com
For example, nucleophilic addition to the ketone can be influenced by existing substituents on the cyclohexyl ring. The reduction of a substituted cyclohexanone (B45756) often proceeds via hydride attack from the less sterically hindered face, leading to a diastereomeric mixture of alcohols whose ratio depends on the ring's conformation and substitution. mnstate.edu The synthesis of specific cis or trans isomers often requires carefully designed multi-step sequences that control the stereochemistry at each stage. acs.org
Structural Diversification of the Halogenated Phenyl Ring
Modifying the electronic properties and substitution pattern of the 2-chloro-6-fluorophenyl ring is a key strategy for creating analogs. This is most commonly achieved by synthesizing the ketone from different aromatic precursors.
The Friedel-Crafts acylation is a powerful and widely used method for forming the carbon-carbon bond between the cyclohexyl carbonyl group and the aromatic ring. libretexts.orgmasterorganicchemistry.com The general reaction involves treating a substituted benzene (B151609) derivative with cyclohexanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). google.com By varying the substituents on the initial aromatic compound, a wide array of analogs can be produced.
Exploration of Different Halogen Substitution PatternsTo explore the impact of the type, number, and position of halogen substituents, analogs can be synthesized via Friedel-Crafts acylation using differently halogenated benzene precursors. For example, reacting cyclohexanecarbonyl chloride with 1,3-dichlorobenzene (B1664543) or 1-bromo-3-fluorobenzene (B1666201) in the presence of AlCl₃ would be expected to yield (2,4-dichlorophenyl)(cyclohexyl)methanone and (2-bromo-4-fluorophenyl)(cyclohexyl)methanone, respectively. This approach allows for a systematic investigation of how different halogen patterns influence the molecule's properties. A patent has described cyclohexyl phenyl ketone derivatives where the phenyl ring can bear a halogen atom, indicating the general feasibility of this approach.google.com
Table 3: Potential Halogenated Analogs via Friedel-Crafts Acylation
| Aromatic Precursor | Potential Product |
| 1,3-Dichlorobenzene | (2,4-Dichlorophenyl)(cyclohexyl)methanone |
| 1,3-Dibromobenzene | (2,4-Dibromophenyl)(cyclohexyl)methanone |
| 1-Bromo-3-chlorobenzene | (2-Bromo-4-chlorophenyl)(cyclohexyl)methanone |
| 1-Chloro-3-iodobenzene | (2-Chloro-4-iodophenyl)(cyclohexyl)methanone |
Introduction of Other Aromatic SubstituentsBeyond halogens, other functional groups can be introduced onto the phenyl ring to create analogs with varied electronic and steric profiles. The Friedel-Crafts acylation strategy remains central. By selecting appropriately substituted starting materials like anisole (B1667542) (methoxybenzene), toluene (methylbenzene), or xylene, one can synthesize analogs bearing electron-donating groups. The synthesis of compounds such as (4-methoxyphenyl)(4-methylcyclohexyl)methanonenih.govand cyclohexyl(3,5-dimethylphenyl)methanoneriekemetals.comhave been reported, demonstrating the viability of this method.
However, the Friedel-Crafts reaction has limitations. It is generally unsuccessful with strongly deactivated aromatic rings, such as nitrobenzene, and rings substituted with amino groups, which react with the Lewis acid catalyst. libretexts.org
Table 4: Potential Non-Halogenated Analogs via Friedel-Crafts Acylation
| Aromatic Precursor | Potential Product |
| Anisole (Methoxybenzene) | (Methoxyphenyl)(cyclohexyl)methanone |
| Toluene (Methylbenzene) | (Methylphenyl)(cyclohexyl)methanone |
| 1,3-Dimethylbenzene | (2,4-Dimethylphenyl)(cyclohexyl)methanone |
| Biphenyl | (Biphenyl-yl)(cyclohexyl)methanone |
Incorporation into Heterocyclic and Fused Ring Systems
The scaffold of this compound presents a versatile platform for the synthesis of a diverse array of heterocyclic and fused ring systems. The reactivity of the ketone carbonyl group, as well as the potential for activation of the adjacent methylene (B1212753) groups on the cyclohexyl ring, allows for participation in various cyclization and condensation reactions. These transformations are instrumental in accessing novel molecular architectures with potential applications in medicinal chemistry and materials science. This section explores several key strategies for the incorporation of the this compound moiety into significant heterocyclic frameworks.
Synthesis of Quinolines
The Friedländer annulation and related methodologies offer a direct route to quinoline (B57606) derivatives, a core structure in numerous biologically active compounds. The reaction typically involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. In the context of this compound, it can serve as the methylene component. For instance, reaction with an ortho-aminobenzaldehyde or an ortho-aminobenzophenone in the presence of an acid or base catalyst can facilitate the formation of a fused quinoline system. The general applicability of using cyclohexanones in quinoline synthesis suggests that this compound would be a viable substrate. organic-chemistry.orgacs.org The reaction proceeds through an initial aldol (B89426) condensation followed by cyclization and dehydration to furnish the aromatic quinoline ring.
A plausible reaction scheme is the condensation of this compound with 2-aminobenzaldehyde. This reaction, typically catalyzed by a base such as sodium hydroxide (B78521) or potassium hydroxide, or an acid, would lead to the formation of a tetrahydroacridine derivative. The resulting polycyclic structure incorporates the substituted phenyl and cyclohexyl rings into a larger, rigid framework.
| Reactant 1 | Reactant 2 | Product Type | Potential Catalyst |
| This compound | 2-Aminobenzaldehyde | Tetrahydroacridine derivative | Base (e.g., NaOH, KOH), Acid |
| This compound | 2-Aminoacetophenone | Substituted quinoline | Base or Acid |
Synthesis of Pyrimidines
Pyrimidines, fundamental components of nucleic acids, are also prevalent in a wide range of synthetic bioactive molecules. A common synthetic strategy involves the condensation of a 1,3-dicarbonyl compound, or its equivalent, with an amidine. mdpi.comorganic-chemistry.org While this compound is not a 1,3-dicarbonyl compound itself, it can be a precursor to one. For example, formylation at the α-position of the ketone can generate a reactive 1,3-dicarbonyl equivalent. This intermediate can then undergo cyclocondensation with various amidines, such as benzamidine (B55565) or guanidine, to yield substituted pyrimidine (B1678525) rings.
Alternatively, α,β-unsaturated ketone derivatives of this compound, which can be prepared via an aldol condensation with an aldehyde, can react with amidines in a [3+3] annulation to form dihydropyrimidines, which can then be oxidized to the corresponding pyrimidines. rsc.org
| Reactant 1 | Reactant 2 | Intermediate | Product Type |
| This compound | Formylating agent (e.g., ethyl formate) | α-Formyl-2-chloro-6-fluorophenyl cyclohexyl ketone | Substituted Pyrimidine (with amidine) |
| α,β-Unsaturated derivative of the ketone | Amidine hydrochloride | Dihydropyrimidine | Substituted Pyrimidine |
Synthesis of Benzodiazepines
1,5-Benzodiazepines are a class of fused heterocyclic compounds with well-established therapeutic applications. A versatile and widely used method for their synthesis is the acid-catalyzed condensation of ortho-phenylenediamines with two equivalents of a ketone. nih.govias.ac.inijtsrd.comasianpubs.orgnih.gov This reaction is applicable to both cyclic and acyclic ketones. Therefore, this compound can be expected to react with ortho-phenylenediamine or its substituted derivatives to form a benzodiazepine (B76468) fused with the cyclohexyl ring. The reaction typically proceeds under mild conditions and can be catalyzed by various Lewis or Brønsted acids. ias.ac.in
The resulting structure would feature the 2-chloro-6-fluorophenyl group as a substituent on the seven-membered diazepine (B8756704) ring, which is fused to the cyclohexane (B81311) ring.
| Reactant 1 | Reactant 2 | Product Type | Potential Catalyst |
| This compound (2 equiv.) | ortho-Phenylenediamine | Fused 1,5-Benzodiazepine | Lewis Acid (e.g., BF3·OEt2), Brønsted Acid (e.g., p-TsOH) |
Synthesis of Oxazoles
Oxazoles are five-membered heterocyclic compounds that can be synthesized from ketones through various routes. One common method involves the reaction of an α-haloketone with an amide (the Robinson-Gabriel synthesis). pharmaguideline.com To utilize this compound in this synthesis, it would first need to be halogenated at the α-position of the cyclohexyl ring. The resulting α-haloketone can then be treated with a primary amide, such as benzamide, to yield a polysubstituted oxazole (B20620).
More direct methods have also been developed, such as the palladium-catalyzed reaction of ketones with amides or the electrochemical synthesis from ketones and acetonitrile (B52724). acs.orgacs.org These modern approaches could potentially be applied to this compound to afford oxazole derivatives directly, avoiding the need for a separate halogenation step.
| Starting Material | Reagent | Product Type | Method |
| α-Halo-2-chloro-6-fluorophenyl cyclohexyl ketone | Primary Amide (e.g., Benzamide) | Substituted Oxazole | Robinson-Gabriel Synthesis |
| This compound | Amide | Substituted Oxazole | Palladium-Catalyzed C-H Activation |
| This compound | Acetonitrile | Substituted Oxazole | Electrochemical Synthesis |
Synthesis of Thiophenes via the Gewald Reaction
The Gewald reaction is a multicomponent reaction that provides a straightforward synthesis of 2-aminothiophenes. derpharmachemica.comthieme-connect.dewikipedia.orgorganic-chemistry.org This reaction involves the condensation of a ketone, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.org Cyclohexanone is a classic substrate for the Gewald reaction, leading to the formation of a tetrahydrobenzothiophene derivative. derpharmachemica.comthieme-connect.com By analogy, this compound is expected to be a suitable carbonyl component in this reaction.
The reaction with an α-cyanoester, such as ethyl cyanoacetate (B8463686) or malononitrile, and sulfur, typically in the presence of a morpholine (B109124) or piperidine (B6355638) catalyst, would yield a 2-amino-3-carboxyethyl (or 3-cyano) thiophene (B33073) ring fused to the cyclohexyl ring, with the 2-chloro-6-fluorophenyl group remaining as a substituent.
| Reactant 1 | Reactant 2 | Reactant 3 | Product Type |
| This compound | α-Cyanoester (e.g., Ethyl cyanoacetate) | Elemental Sulfur | Fused 2-Aminothiophene |
| This compound | Malononitrile | Elemental Sulfur | Fused 2-Amino-3-cyanothiophene |
Applications in Contemporary Organic Synthesis and Molecular Design
Utility as Key Synthetic Intermediates in Fine Chemical Production
While specific industrial-scale production of fine chemicals using 2-Chloro-6-fluorophenyl cyclohexyl ketone as a starting material is not prominently documented, its structure is indicative of its potential role as a key intermediate. The ketone functionality serves as a primary reaction site. For instance, reduction of the ketone would yield the corresponding alcohol, (2-Chloro-6-fluorophenyl)(cyclohexyl)methanol (B7847597), a common step in the synthesis of more complex molecules.
The presence of the 2-chloro-6-fluorophenyl group is significant. This substitution pattern is found in a variety of biologically active compounds, suggesting that this ketone could be a precursor in the synthesis of pharmaceutical ingredients or agrochemicals. The synthesis of complex molecules often involves the piecing together of such pre-functionalized fragments.
Table 1: Potential Transformations of the Ketone Functional Group
| Reaction Type | Reagents | Product Type | Potential Application |
| Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol | Intermediate for esterification, etherification |
| Grignard Reaction | R-MgBr | Tertiary Alcohol | Introduction of further molecular complexity |
| Wittig Reaction | Ph₃P=CHR | Alkene | Carbon-carbon bond formation |
| Reductive Amination | NH₃, H₂, Catalyst | Amine | Synthesis of bioactive amines |
Contributions to the Development of Novel Catalytic Transformations
The development of novel catalytic transformations often relies on the use of specific substrates to test the scope and limitations of a new catalyst system. Ketones are frequently employed in this context. For example, the development of asymmetric hydrogenation or transfer hydrogenation catalysts often uses prochiral ketones as benchmark substrates to evaluate enantioselectivity.
Although no studies explicitly report the use of this compound for developing new catalytic methods, its structure is suitable for such investigations. The sterically hindered and electronically modified phenyl ring could provide a challenging test for new catalysts designed for the reduction of aromatic ketones. Furthermore, the halogen atoms could potentially interact with transition metal catalysts, influencing the reaction's outcome and providing insights into the catalyst's mechanism.
Rational Design of Organic Molecules with Specific Structural Features
The rational design of organic molecules with desired properties, such as biological activity or specific material characteristics, is a cornerstone of modern chemistry. The this compound scaffold combines several important structural features: a rigid aromatic ring, a flexible aliphatic ring, and a polar carbonyl group capable of hydrogen bonding.
Structure-Based Chemical Design Principles
Structure-based design relies on the three-dimensional structure of a target protein to design molecules that can bind to it with high affinity and selectivity. While there are no public reports of co-crystal structures of this specific ketone with a biological target, the principles of structure-based design can be applied to understand its potential.
The ortho-fluoro and ortho-chloro substituents create a specific electronic and steric environment around the carbonyl group. In a hypothetical binding scenario, the fluorine atom could act as a weak hydrogen bond acceptor, while the chlorine atom could participate in halogen bonding. The cyclohexyl ring, with its various possible conformations (chair, boat), can be optimized to fit into hydrophobic pockets of a binding site. These features make the this compound scaffold an interesting starting point for computational and medicinal chemists in the design of new therapeutic agents.
Future Perspectives and Emerging Research Avenues
Development of Green Chemistry Approaches for Synthesis
The traditional synthesis of aryl ketones, such as 2-Chloro-6-fluorophenyl cyclohexyl ketone, often relies on classical methods like the Friedel-Crafts acylation. sigmaaldrich.comorganic-chemistry.orgmasterorganicchemistry.com This well-established reaction typically involves the use of a stoichiometric amount of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), and halogenated solvents, which can generate significant chemical waste and pose environmental concerns. sigmaaldrich.comorganic-chemistry.org Future research will likely focus on developing more sustainable and environmentally benign synthetic routes to this compound, aligning with the principles of green chemistry.
One promising avenue is the exploration of solid acid catalysts or reusable catalysts to replace homogeneous Lewis acids. organic-chemistry.org Zeolites, clays, and supported acids are potential candidates that could facilitate the acylation reaction under milder conditions and allow for easier separation and recycling of the catalyst, thereby reducing waste. Another approach could involve photo-induced Friedel-Crafts reactions, which utilize light energy to drive the chemical transformation, potentially eliminating the need for a catalyst altogether. researchgate.netnih.gov Research into solvent-free reaction conditions or the use of greener solvents, such as ionic liquids or supercritical fluids, could further enhance the environmental profile of the synthesis. sigmaaldrich.com
A hypothetical green synthesis of this compound could involve the direct acylation of 1,3-difluorobenzene (B1663923) with cyclohexanecarbonyl chloride using a recyclable solid acid catalyst, followed by a selective chlorination step. Alternatively, a convergent synthesis could be designed where a Grignard reagent derived from cyclohexyl bromide reacts with a derivative of 2-chloro-6-fluorobenzoic acid. Optimizing such routes to maximize atom economy and minimize waste will be a key challenge for future synthetic chemists.
Exploration of Unprecedented Reactivity and Reaction Mechanisms
The unique electronic and steric environment of this compound, characterized by the presence of two ortho-halogen substituents and a ketone group, suggests the potential for novel and unexplored reactivity. The electron-withdrawing nature of the ketone and the halogens activates the aromatic ring towards nucleophilic aromatic substitution (SₙAr) reactions. byjus.comlibretexts.orglibretexts.orgopenstax.org This could allow for the selective displacement of either the chlorine or fluorine atom by a variety of nucleophiles, providing a versatile handle for the synthesis of a diverse range of derivatives.
Future research could systematically investigate the regioselectivity of SₙAr reactions on this substrate. The relative reactivity of the C-Cl versus the C-F bond towards different nucleophiles under various reaction conditions would be of fundamental interest. The steric hindrance imposed by the ortho substituents and the cyclohexyl ketone moiety may also lead to unusual reaction outcomes or unexpected reaction mechanisms that deviate from classical SₙAr pathways. byjus.com
Furthermore, the ketone functionality itself offers a rich platform for chemical transformations. youtube.comyoutube.comyoutube.comyoutube.com Reactions such as reduction to the corresponding alcohol, conversion to imines or enamines, and α-functionalization could be explored. youtube.comyoutube.com The interplay between the reactivity of the ketone and the halogenated aromatic ring could lead to the discovery of novel intramolecular reactions or tandem reaction sequences, providing efficient pathways to complex molecular architectures.
Integration of Advanced Automation in Synthesis and Characterization
The synthesis and characterization of novel derivatives of this compound can be significantly accelerated through the adoption of advanced automation and high-throughput experimentation (HTE). mdpi.comprezi.commedium.comarxiv.orgresearchgate.netnih.govyoutube.comyoutube.com Robotic platforms can perform numerous reactions in parallel, allowing for the rapid screening of different reagents, catalysts, and reaction conditions to identify optimal synthetic protocols. prezi.commedium.comarxiv.orgyoutube.com This automated approach not only increases the speed of research but also enhances reproducibility and reduces human error. prezi.commedium.com
For instance, an automated synthesis platform could be programmed to perform a matrix of SₙAr reactions on this compound, using a library of different nucleophiles and varying reaction parameters such as temperature and solvent. researchgate.net The reaction outcomes could be rapidly analyzed using integrated high-throughput analytical techniques like mass spectrometry or HPLC. researchgate.netnih.gov This would generate large datasets that can be used to build predictive models for reaction outcomes.
Beyond synthesis, automation can also be applied to the characterization of the physical and chemical properties of the synthesized compounds. Automated systems for measuring properties such as solubility, stability, and even biological activity can provide rapid feedback for the design of new derivatives with desired characteristics. nih.gov
Predictive Computational Design of Novel Derivatives
Computational chemistry and machine learning are poised to play a transformative role in the design of novel derivatives of this compound with tailored properties. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of these molecules with their biological activity or other properties of interest. nih.govnih.gov By training these models on experimental data from a set of known compounds, it becomes possible to predict the properties of virtual, yet-to-be-synthesized derivatives.
For example, a medicinal chemist could use computational tools to design a library of virtual analogs of this compound by systematically modifying the substituents on the phenyl and cyclohexyl rings. QSAR models could then be used to predict the potential biological activity, toxicity, and pharmacokinetic properties of these virtual compounds. nih.govnih.gov This in silico screening allows researchers to prioritize the most promising candidates for actual synthesis and testing, thereby saving significant time and resources.
Q & A
Basic: What are the established synthetic methods for preparing 2-chloro-6-fluorophenyl cyclohexyl ketone, and what are the critical reaction conditions?
Answer:
The synthesis typically involves coupling a halogenated phenylacetic acid derivative (e.g., 2-chloro-6-fluorophenylacetic acid) with cyclohexanone under acidic or basic conditions. For example:
- Friedel-Crafts acylation : Using a Lewis acid catalyst (e.g., AlCl₃) to facilitate electrophilic substitution between the aryl precursor and cyclohexanone .
- Nucleophilic acyl substitution : Reacting acid chlorides with cyclohexyl Grignard reagents, followed by purification via column chromatography .
Critical conditions include temperature control (60–100°C), anhydrous environments, and stoichiometric ratios to minimize side reactions. Post-synthesis purification often employs recrystallization or distillation .
Basic: How can the purity and structure of this compound be verified post-synthesis?
Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., chloro and fluoro groups) via chemical shifts and coupling patterns. For example, fluoro substituents exhibit distinct splitting in aromatic regions .
- FT-IR : Identify carbonyl stretching (~1700 cm⁻¹) and C-Cl/C-F vibrations (~750 cm⁻¹ and ~1200 cm⁻¹, respectively) .
- Chromatography :
Advanced: How do steric and electronic effects of the chloro and fluoro substituents influence the reactivity of this compound in reduction reactions?
Answer:
The electron-withdrawing nature of Cl and F substituents polarizes the carbonyl group, enhancing electrophilicity and accelerating nucleophilic attacks (e.g., by NaBH₄). However, steric hindrance from the bulky cyclohexyl group may slow kinetics. Comparative studies on cycloalkyl phenyl ketones show:
| Cycloalkyl Group | Relative Rate (vs. Acetophenone) | Source |
|---|---|---|
| Cyclopentyl | 0.36 | |
| Cyclohexyl | 0.25 |
The lower rate for cyclohexyl vs. cyclopentyl derivatives suggests torsional strain in the transition state . Computational modeling (e.g., DFT) can further quantify steric/electronic contributions .
Advanced: What computational methods are recommended for modeling the electronic structure and predicting the reactivity of this compound?
Answer:
- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with basis sets like 6-31G(d) to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO). This predicts sites for electrophilic/nucleophilic attacks .
- Solvent Effects : Include polarizable continuum models (PCM) to simulate reaction environments. For example, solvation free energy impacts reduction kinetics .
- Transition State Analysis : Locate saddle points using QST2 or NEB methods to study steric barriers in reactions like hydride reductions .
Advanced: How does the cyclohexyl group in this compound affect its conformational stability compared to smaller cycloalkyl groups?
Answer:
The cyclohexyl group adopts a chair conformation , minimizing angle strain and torsional stress. Smaller rings (e.g., cyclopentyl) exhibit puckering that increases strain energy, as shown in heat of combustion
| Cycloalkyl Group | Strain Energy (kcal/mol) | Reactivity Trend |
|---|---|---|
| Cyclopentyl | ~6 | Higher |
| Cyclohexyl | ~1 | Lower |
This reduced strain in cyclohexyl derivatives lowers activation energy in reactions, though steric bulk may dominate kinetics .
Basic: What are the primary applications of this compound in pharmaceutical research?
Answer:
- Intermediate in Drug Synthesis : Used to prepare ketamine analogs or bioactive molecules targeting neurological receptors .
- Protease Inhibitor Scaffolds : The chloro-fluoro motif enhances binding affinity to enzyme active sites (e.g., HIV-1 protease) .
Advanced: What strategies can resolve contradictions in kinetic data obtained from different reaction conditions for this compound?
Answer:
- Control Variables : Standardize solvent polarity, temperature (±0.5°C), and catalyst loading to isolate substituent effects .
- Statistical Analysis : Apply multivariate regression to disentangle steric vs. electronic contributions. For example, Hammett plots correlate σ values of substituents with rate constants .
- Reproducibility Checks : Replicate experiments under inert atmospheres (N₂/Ar) to exclude moisture/oxygen interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
